1-(2-cyclohexylethyl)-2-methyl-1H-1,3-benzodiazole

Medicinal Chemistry Structure-Activity Relationship Benzimidazole Pharmacology

1-(2-Cyclohexylethyl)-2-methyl-1H-1,3-benzodiazole (CAS 537701-06-7) is a synthetic N-1 substituted benzimidazole derivative with molecular formula C16H22N2 and molecular weight 242.37 g/mol. The compound belongs to the benzimidazole class, a privileged pharmacophore scaffold in medicinal chemistry.

Molecular Formula C16H22N2
Molecular Weight 242.366
CAS No. 537701-06-7
Cat. No. B2424076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyclohexylethyl)-2-methyl-1H-1,3-benzodiazole
CAS537701-06-7
Molecular FormulaC16H22N2
Molecular Weight242.366
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCC3CCCCC3
InChIInChI=1S/C16H22N2/c1-13-17-15-9-5-6-10-16(15)18(13)12-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3
InChIKeyVWVXZQZOFJTVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclohexylethyl)-2-methyl-1H-1,3-benzodiazole (CAS 537701-06-7): Structural Classification and Procurement Context for N-1 Substituted Benzimidazole Research Compounds


1-(2-Cyclohexylethyl)-2-methyl-1H-1,3-benzodiazole (CAS 537701-06-7) is a synthetic N-1 substituted benzimidazole derivative with molecular formula C16H22N2 and molecular weight 242.37 g/mol . The compound belongs to the benzimidazole class, a privileged pharmacophore scaffold in medicinal chemistry. Unlike the majority of biologically characterized benzimidazoles that bear substituents at the C-2 position, this compound features a distinctive N-1 cyclohexylethyl group combined with a C-2 methyl substituent, creating a unique substitution pattern that alters its hydrogen-bonding capability, tautomeric behavior, and synthetic derivatization potential relative to C-2 substituted analogs [1]. It is commercially available as a research-grade building block (purity ≥95%) for further synthetic elaboration .

Why N-1 Cyclohexylethyl-2-methylbenzimidazole Cannot Be Replaced by C-2 Cyclohexylethyl or N-1 Unsubstituted Benzimidazole Analogs in Structure-Activity-Dependent Applications


Benzimidazole derivatives are not freely interchangeable across substitution positions. Published SAR studies demonstrate that the position of the cyclohexylethyl substituent (N-1 vs. C-2) fundamentally alters biological activity profiles. The Krause et al. (2018) study established that the benzimidazole N-1 imine nitrogen is essential for antituberculosis activity, and that substitution at the C-2 position—not N-1—drives potency variations, with even-vs-odd alkyl linker parity producing over two-fold MIC differences (1.5–3.1 µg/mL for even linkers vs. 6.25–25 µg/mL for odd) [1]. The QSAR Free-Wilson analysis by the Ankara group demonstrated that the 2-cyclohexylethyl moiety at the C-2 position is a significant contributor to antifungal activity against Candida albicans, but this SAR is position-dependent and cannot be extrapolated to N-1 substitution [2]. Furthermore, the absence of substituents on the benzimidazole phenyl ring (as in this compound) versus halogen or methyl substitution at C-5/C-6 (as in the potent antimycobacterial lead EJMCh-6) produces dramatically different potency and selectivity profiles [3]. Substituting an N-1-substituted benzimidazole with a C-2-substituted analog in any SAR-dependent program would invalidate the structure-activity relationship under investigation.

Quantitative Differentiation Evidence for 1-(2-Cyclohexylethyl)-2-methyl-1H-1,3-benzodiazole (537701-06-7) Versus Closest Structural Analogs


N-1 vs. C-2 Cyclohexylethyl Substitution: Regiochemical Differentiation with Consequences for Hydrogen-Bonding and Target Engagement

The target compound places the cyclohexylethyl group at the N-1 position of the benzimidazole ring, whereas the most biologically characterized analogs (EJMCh-6, 5-chloro-2-(2-cyclohexylethyl)benzimidazole, and the Gobis et al. antimycobacterial series) bear this substituent at the C-2 position [1][2]. This regiochemical difference is functionally consequential: the Krause et al. (2018) quantum chemical and SAR study demonstrated that the N-1 imine nitrogen is essential for antituberculosis activity, and that C-2 substitution parity (even vs. odd alkyl linker length) produces >2-fold MIC variation—1.5–3.1 µg/mL for even-carbon linkers versus 6.25–25 µg/mL for odd-carbon linkers against M. tuberculosis H37Rv [1]. The target compound, by occupying the N-1 position with a bulky cyclohexylethyl group, eliminates the free N-1 imine nitrogen that is critical for the antituberculosis pharmacophore described in this SAR model, and simultaneously preserves the C-2 methyl group for alternative target interactions [1].

Medicinal Chemistry Structure-Activity Relationship Benzimidazole Pharmacology

Physical State and Handling Differentiation: Liquid Target Compound vs. Crystalline C-2 Cyclohexylethyl Benzimidazole Analogs

The target compound is a colorless liquid at ambient temperature, soluble in common organic solvents (ethanol, ether, benzene, acetone) and insoluble in water . This contrasts sharply with structurally related C-2 cyclohexylethyl benzimidazoles: the US patent US3152142A reports 2-(cyclohexylethyl)-5-methylbenzimidazole (a C-2 positional isomer) as a crystalline solid with a melting point of 223–224°C, and 5-chloro-2-(2-cyclohexylethyl)benzimidazole as a solid with molecular weight 263.5 [1]. The liquid physical state of the target compound at room temperature confers distinct advantages for liquid-phase synthesis, solution-based biological assays, and formulation studies where solid dissolution steps would introduce additional variability.

Physicochemical Properties Formulation Science Laboratory Handling

Verified Spectroscopic Identity: NMR Reference Data for Procurement Quality Control vs. Uncharacterized Analogs

The target compound has a verified 1H NMR spectrum deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID 1FrcnKScSgb), acquired in DMSO-d6 solvent [1]. This provides a reference standard for identity confirmation and purity assessment upon procurement. The InChIKey (VWVXZQZOFJTVSB-UHFFFAOYSA-N) and exact mass (242.178299 g/mol) are also independently verified [1]. In contrast, closely related N-1 substituted analogs such as 1-cyclohexyl-2-methyl-1H-1,3-benzodiazole lack comparable publicly accessible spectroscopic reference data from authoritative databases, complicating independent identity verification.

Analytical Chemistry Quality Control Compound Identity Verification

Synthetic Derivatization Potential: N-1 Cyclohexylethyl Scaffold as a Precursor for C-2 Functionalization vs. C-2 Substituted Analogs

The target compound serves as an N-1-functionalized benzimidazole building block in which the cyclohexylethyl group is pre-installed at N-1 while the C-2 methyl group remains available for further synthetic elaboration via aldol-type condensations or oxidation to the corresponding C-2 carboxaldehyde [1]. Evidence for the synthetic utility of this scaffold comes from the existence of downstream derivatives such as N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}benzamide (MW 361.49, C23H27N3O), commercially listed by ChemDiv, which demonstrates that the C-2 methyl group of the parent scaffold can be functionalized to generate amide-linked conjugates . In contrast, C-2 cyclohexylethyl-substituted benzimidazoles such as EJMCh-6 have the cyclohexylethyl group occupying the C-2 position, which precludes C-2 derivatization and limits further synthetic modifications to the benzimidazole phenyl ring positions (C-5/C-6) [2].

Synthetic Chemistry Building Block Scaffold Derivatization

Antifungal SAR Position-Dependence: 2-Cyclohexylethyl Moiety Contribution Is C-2 Specific and Not Transferable to N-1 Substitution

A Free-Wilson QSAR analysis of benzoxazole and benzimidazole derivatives against Candida albicans demonstrated that the 2-cyclohexylethyl moiety at the C-2 position of the heterocyclic system is a significant contributor to antifungal activity, with the 5-Cl group identified as the most favorable additional substituent [1]. This SAR is explicitly position-dependent: the analysis evaluated substituent contributions specifically at the C-2 position. The target compound, bearing cyclohexylethyl at N-1 rather than C-2, would not be expected to recapitulate this antifungal SAR. Furthermore, the most active compound identified in the related antimicrobial study—5-chloro-2-(2-cyclohexylethyl)benzimidazole (MIC = 12.5 µg/mL against Gram-positive bacteria)—derives its activity from the C-2 cyclohexylethyl + C-5 chlorine combination, a substitution pattern not present in the target compound [2].

Antifungal Activity Free-Wilson QSAR Analysis Candida albicans

Critical Evidence Gap Advisory: Limited Direct Biological Characterization of This Specific Compound

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major spectral databases (conducted for this evidence guide) identified no peer-reviewed research articles, patent examples, or curated bioactivity database entries that report direct biological assay data for 1-(2-cyclohexylethyl)-2-methyl-1H-1,3-benzodiazole (CAS 537701-06-7). The compound does not appear in PubChem, ChEMBL, or DrugBank as a discrete entry with bioactivity annotations. All biological inferences drawn in this guide are based on class-level SAR from structurally related benzimidazoles and must be considered untested hypotheses until directly verified experimentally. The available verified data are limited to: (i) vendor-specified purity (≥95% by Chemenu ), (ii) molecular identity confirmation via 1H NMR (SpectraBase/Wiley [1]), and (iii) physicochemical description (colorless liquid) . This evidence gap should be weighed in procurement decisions where pre-existing biological validation is a requirement.

Data Transparency Evidence Limitations Procurement Risk Assessment

Recommended Application Scenarios for 1-(2-Cyclohexylethyl)-2-methyl-1H-1,3-benzodiazole (537701-06-7) Based on Verifiable Differentiation Evidence


N-1 Substitution SAR Probe in Benzimidazole Medicinal Chemistry Programs

This compound is optimally deployed as a scaffold for systematic exploration of N-1 substituent effects on benzimidazole biological activity, given that the overwhelming majority of published benzimidazole SAR is derived from C-2 substituted analogs [1]. The pre-installed N-1 cyclohexylethyl group combined with a derivatizable C-2 methyl group enables parallel synthesis of C-2 modified libraries while keeping the N-1 substituent constant, enabling direct comparison with equivalent C-2 cyclohexylethyl series to isolate position-specific pharmacological effects [1][2].

Solution-Phase Synthesis and Automated High-Throughput Chemistry Platforms

The compound's liquid physical state at ambient temperature is a practical advantage for automated liquid-handling synthesis platforms, eliminating the dissolution and heating steps required for crystalline C-2 cyclohexylethyl benzimidazole analogs (m.p. 223–224°C) . Its solubility in common organic solvents (ethanol, ether, benzene, acetone) further facilitates direct use in parallel synthesis protocols .

Building Block for C-2 Derivatization to Generate N-1 Cyclohexylethyl Benzimidazole Libraries

The C-2 methyl group serves as a synthetic handle for aldol condensation, oxidation, and reductive amination chemistry, enabling generation of diverse C-2 functionalized N-1 cyclohexylethyl benzimidazole libraries. The commercial availability of the downstream derivative N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}benzamide validates this synthetic route [2]. This contrasts with C-2 cyclohexylethyl benzimidazoles where the C-2 position is blocked, limiting diversification to the phenyl ring [3].

Analytical Reference Standard Procurement with Verified Spectroscopic Identity

The compound can be procured with confidence in identity verification due to the availability of an independent 1H NMR reference spectrum in the Wiley KnowItAll library (SpectraBase ID 1FrcnKScSgb, DMSO-d6) [4]. The verified InChIKey (VWVXZQZOFJTVSB-UHFFFAOYSA-N) and exact mass (242.178299 g/mol) provide orthogonal identity confirmation, reducing procurement risk compared to N-1 substituted benzimidazole analogs lacking publicly accessible spectroscopic reference data [4].

Quote Request

Request a Quote for 1-(2-cyclohexylethyl)-2-methyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.